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Compound of Interest

Compound Name:
4-((2-Chloro-5-

nitrophenyl)sulfonyl)morpholine

CAS No.: 40833-68-9

Cat. No.: B1350243

Get Quote

Structural Dynamics, Synthetic Utility, and
Pharmacophore Profiling
Molecular Architecture & SMILES Topology
The compound 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a specialized

sulfonamide scaffold integrating a morpholine heterocycle with a highly functionalized nitro-aryl

core. In medicinal chemistry, this structure serves as a critical "fragment-based" building block,

balancing the lipophilicity of the halogenated aryl ring with the hydrophilic, solubility-enhancing

properties of the morpholine moiety.

1.1 Canonical Identification[1]
IUPAC Name: 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine[2]

CAS Registry Number: 40833-68-9 (Primary Reference)[2]

Molecular Formula:
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[3][4]

Molecular Weight: 306.72 g/mol

1.2 SMILES Notation Analysis
The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string

describing the connectivity.

Canonical SMILES: O=c1cc(S(=O)(=O)N2CCOCC2)c(Cl)cc1

Topological Decoding:

O=: The nitro group (

) attached at the C5 position.

c1cc...cc1: The aromatic phenyl ring backbone.

S(=O)(=O): The sulfonyl linker (

) bridging the aryl core and the morpholine nitrogen.

N2CCOCC2: The morpholine ring (1-oxa-4-azacyclohexane), acting as the terminal polar

cap.

c(Cl): The chlorine atom at the C2 position (ortho to the sulfonyl group).

Physicochemical Profile & Drug-Likeness
Understanding the physicochemical parameters is vital for assessing the compound's viability

as a lead candidate or intermediate.
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Property Value
Significance in Drug
Design

LogP (Predicted) ~1.2 - 1.5

Indicates moderate

lipophilicity; likely good

membrane permeability

without extreme insolubility.

H-Bond Acceptors 6

The sulfonyl oxygens, nitro

group, and morpholine oxygen

act as acceptors, facilitating

protein-ligand interactions.

H-Bond Donors 0

Lack of donors suggests good

oral bioavailability potential

(Veber's Rules).

TPSA ~101 Å²

Topological Polar Surface Area

is within the ideal range (<140

Å²) for cell membrane

penetration.

Rotatable Bonds 3

Low flexibility minimizes

entropic penalty upon binding

to biological targets.

Synthetic Pathways & Mechanistic Causality
The synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine follows a classic

nucleophilic substitution at the sulfur center (

-like mechanism), utilizing the high reactivity of sulfonyl chlorides.

3.1 Retrosynthetic Logic
The molecule is disconnected at the sulfonamide bond (

). The precursors are:

Electrophile: 2-Chloro-5-nitrobenzenesulfonyl chloride (highly reactive due to electron-

withdrawing
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and

groups).

Nucleophile: Morpholine (secondary amine).

3.2 Reaction Mechanism
The nitrogen lone pair of morpholine attacks the electrophilic sulfur atom of the sulfonyl

chloride. This forms a tetrahedral intermediate which collapses to expel the chloride ion. A base

scavenger (Triethylamine or Pyridine) is strictly required to neutralize the generated

hydrochloric acid (HCl), driving the equilibrium forward and preventing protonation of the

unreacted morpholine.

3.3 Visualization: Synthetic Workflow

2-Chloro-5-nitrobenzenesulfonyl
chloride

Tetrahedral
Transition State

Nucleophilic Attack

Morpholine

4-((2-Chloro-5-nitrophenyl)
sulfonyl)morpholine

Cl- Elimination

HCl Salt
(Et3N·HCl)

Base Scavenger
(Et3N or Pyridine)

Neutralization

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the sulfonylation of morpholine. The base scavenger is

critical for yield optimization.

Experimental Protocol: Synthesis & Purification
Objective: Synthesize 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine with >95% purity.

Reagents:

2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)

Morpholine (1.1 eq)[2][5]
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Triethylamine (

) (1.2 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine

(1.1 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to

using an ice bath to control the exotherm.

Addition: Dissolve 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of

DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow

addition prevents thermal runaway and minimizes side reactions.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

progress via TLC (System: Hexane/Ethyl Acetate 1:1).

Workup:

Wash the organic layer with 1N HCl (2x) to remove unreacted morpholine and base.

Wash with saturated

(1x) and Brine (1x).

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize the crude solid from Ethanol or purify via silica gel flash

chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.

Quality Control (Self-Validation):

1H NMR (CDCl3): Look for morpholine peaks (multiplets at ~3.2 and ~3.7 ppm) and the

aromatic pattern (singlet/doublets) characteristic of the 1,2,4-substituted benzene ring.
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LC-MS: Confirm parent ion

.

Pharmacophore & Biological Utility[7][8][9][10][11]
This compound is rarely a final drug but acts as a potent intermediate or probe.

Nitro Reductase Activation: The 5-nitro group serves as a "warhead" in hypoxic

environments (e.g., solid tumors or bacterial biofilms). It can be enzymatically reduced to a

hydroxylamine or amine, triggering cytotoxicity specifically in diseased tissue.

Kinase Inhibition Scaffold: The sulfonyl-morpholine motif mimics the ATP-binding hinge

region in several kinase inhibitors. The chlorine atom provides a handle for halogen bonding

with backbone carbonyls in the target protein.

5.1 Visualization: Structure-Activity Relationship (SAR)
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Figure 2: Pharmacophore dissection highlighting the functional roles of each molecular

quadrant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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